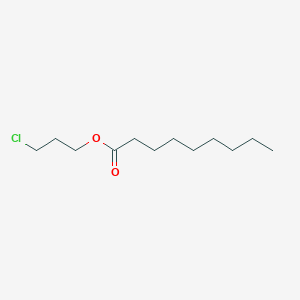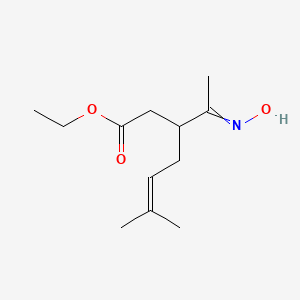
Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate is an organic compound with a complex structure that includes an ester functional group, a hydroxyethanimidoyl moiety, and a hept-5-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate typically involves the esterification of 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethanimidoyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond in the hept-5-enoate moiety can be reduced to form saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated esters.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate involves its interaction with specific molecular targets. The hydroxyethanimidoyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-(N-hydroxyethanimidoyl)phenoxy)acetate
- Ethyl 4-{4-[(1Z)-N-hydroxyethanimidoyl]-2-methoxyphenoxy}butanoate
Uniqueness
Ethyl 3-(N-hydroxyethanimidoyl)-6-methylhept-5-enoate is unique due to its specific structural features, such as the presence of a hept-5-enoate backbone and a hydroxyethanimidoyl group
Properties
CAS No. |
89849-61-6 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 3-(N-hydroxy-C-methylcarbonimidoyl)-6-methylhept-5-enoate |
InChI |
InChI=1S/C12H21NO3/c1-5-16-12(14)8-11(10(4)13-15)7-6-9(2)3/h6,11,15H,5,7-8H2,1-4H3 |
InChI Key |
JPILNKSTGUMSSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC=C(C)C)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
![Dimethyl (bicyclo[2.2.1]hept-5-en-2-ylidene)propanedioate](/img/structure/B14375210.png)
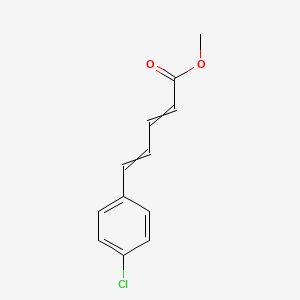

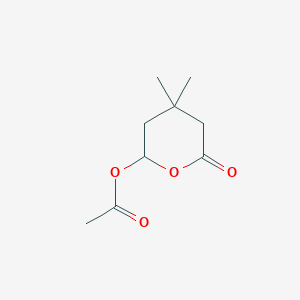
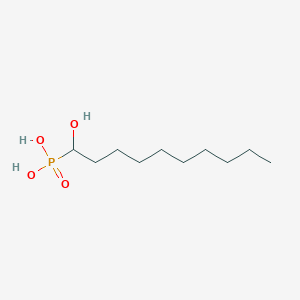
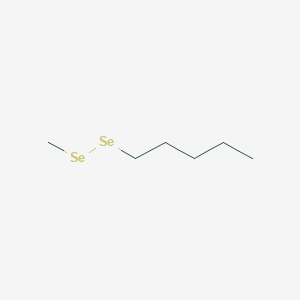
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)
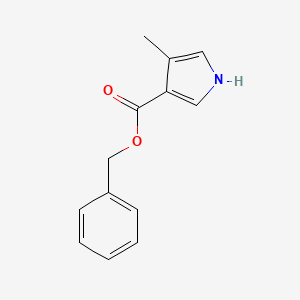
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
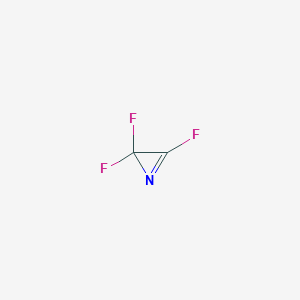
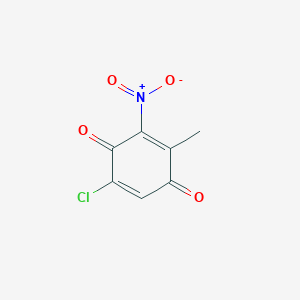
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
